molecular formula C3H2O10Sm2 B7801912 Samarium(III) carbonate hydrate

Samarium(III) carbonate hydrate

Cat. No.: B7801912
M. Wt: 498.8 g/mol
InChI Key: UBJWOAORLTVVQC-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Samarium(III) Carbonate Hydrate ( 38245-37-3) is a high-purity pale yellow powder that serves as a versatile precursor in advanced scientific research and development . Its paramount value lies in its application across diverse fields, including the synthesis of novel catalytic systems, the development of advanced optical and electronic materials, and in rare earth hydrometallurgy . In material science, it is instrumental for manufacturing samarium-doped ceramics and glasses, and as a key starting material for producing other samarium-containing compounds . Recent cutting-edge research also highlights its use in developing multi-band stealth materials, where samarium-based compounds exhibit strong electronic transition absorption at 1.06 μm, making them highly effective for laser stealth applications . The reproducibility of experimental outcomes in these areas is critically dependent on reagent purity, as trace impurities can significantly alter results . This product is characterized by its high purity, often exceeding 99.9%, ensuring it does not introduce unintended variables into sensitive research . It is a hygroscopic solid with a decomposition temperature above 500°C . As a supplier, we ensure careful handling, storage, and transportation to preserve the quality and integrity of the product. This product is designated For Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

samarium(3+);tricarbonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Sm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJWOAORLTVVQC-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sm+3].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Sm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38245-37-3
Record name Samarium(III) carbonate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Conventional Precipitation Methodology

Aqueous precipitation remains the most widely adopted method for synthesizing this compound. The reaction involves the controlled mixing of samarium nitrate (Sm(NO₃)₃) and sodium carbonate (Na₂CO₃) solutions under ambient conditions. Stoichiometric considerations require a 1:3 molar ratio of Sm³⁺ to CO₃²⁻ to ensure complete reaction:

2Sm(NO₃)₃+3Na₂CO₃Sm₂(CO₃)₃+6NaNO₃2 \, \text{Sm(NO₃)₃} + 3 \, \text{Na₂CO₃} \rightarrow \text{Sm₂(CO₃)₃} \downarrow + 6 \, \text{NaNO₃}

Key procedural steps include:

  • Dissolving Sm(NO₃)₃·6H₂O and Na₂CO₃ in deionized water at concentrations ranging from 0.01–0.25 M.

  • Gradual addition of Sm³⁺ solution into the carbonate solution under mechanical stirring (300–500 rpm).

  • Aging the precipitate for 1–2 hours, followed by filtration, washing with ethanol, and drying at 60°C.

The method typically yields micron-sized particles but faces challenges in controlling particle morphology and size distribution.

Taguchi-Optimized Precipitation for Nanoscale Synthesis

To address size variability, researchers have employed Taguchi robust design (L9 orthogonal array) to optimize reaction parameters. Four critical factors were evaluated:

FactorLevels InvestigatedOptimal Level
Sm³⁺ concentration0.01 M, 0.05 M, 0.25 M0.25 M
CO₃²⁻ concentration0.01 M, 0.05 M, 0.25 M0.25 M
Sm³⁺ feed flow rate2.5 mL/min, 10 mL/min, 40 mL/min40 mL/min
Reaction temperature30°C, 50°C, 70°C30°C

ANOVA Results (Particle Size Response):

FactorF-ValueContribution (%)
Sm³⁺ concentration39.528.2
Feed flow rate72.252.0
Temperature24.016.9
Error-2.9

The optimized conditions produced samarium carbonate nanoparticles averaging 35 nm in diameter, with narrow polydispersity (PDI < 0.2). High feed flow rates (40 mL/min) promoted rapid nucleation over growth, while elevated Sm³⁺ concentrations increased supersaturation, favoring smaller crystallites.

Thermal Decomposition Pathways

Calcination to Samarium Oxide

This compound serves as a precursor for Sm₂O₃ through controlled calcination:

Sm₂(CO₃)₃\cdotpxH₂OΔSm₂O₃+3CO₂+xH₂O\text{Sm₂(CO₃)₃·xH₂O} \xrightarrow{\Delta} \text{Sm₂O₃} + 3 \, \text{CO₂} \uparrow + x \, \text{H₂O} \uparrow

Thermogravimetric analysis (TGA) reveals a three-stage decomposition:

  • Dehydration (30–200°C): Loss of adsorbed and crystalline water (8–12% mass loss).

  • Carbonate Decomposition (200–600°C): CO₂ evolution with 44–48% mass loss.

  • Oxide Stabilization (>600°C): Formation of cubic Sm₂O₃ (XRD confirmed, JCPDS 01-074-1807).

Calcining at 700°C for 3 hours yields 56 nm Sm₂O₃ nanoparticles, retaining the precursor’s morphology.

Composite Synthesis for Medical Applications

Samarium Carbonate-Polymethacrylate Microspheres

A novel radioembolic agent was synthesized by embedding Sm₂(CO₃)₃ within polymethacrylate (PMA) microspheres:

  • Emulsion Polymerization: Methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) copolymerized in the presence of Sm₂(CO₃)₃ nanoparticles.

  • Neutron Activation: Irradiation in a nuclear reactor converted stable ¹⁵²Sm to radioactive ¹⁵³Sm (t₁/₂ = 46.3 h).

  • Characterization: Post-activation FT-IR confirmed structural integrity, with ¹⁵³Sm activity reaching 4.40 ± 0.08 GBq·g⁻¹.

The microspheres exhibited >98% ¹⁵³Sm retention in physiological saline, demonstrating viability for hepatic radioembolization.

Characterization of this compound

Spectroscopic Analysis

  • FT-IR: Peaks at 1393 cm⁻¹ (υ₃ CO₃²⁻), 847 cm⁻¹ (υ₂ CO₃²⁻), and 3416 cm⁻¹ (O–H stretching).

  • UV-Vis: Strong absorption edge at 200 nm, with a calculated bandgap of 4.1 eV.

Morphological Evaluation

  • SEM: Spherical nanoparticles with minimal aggregation under optimized conditions.

  • XRD: Broad diffraction peaks (2θ = 30.5°, 45.2°) indicating nanocrystalline structure.

Industrial and Laboratory-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5–2 L500–2000 L
Yield per Batch5–20 g50–200 kg
Purity99.9–99.999%99–99.9%
Cost (USD/g)120–50050–150

American Elements offers Sm₂(CO₃)₃·xH₂O at purities from 99% (2N) to 99.999% (5N), with pricing scaled for bulk purchases .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) carbonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science Applications

Glass and Ceramics:
Samarium(III) carbonate hydrate is widely used in the production of specialized glasses and ceramics. Its incorporation enhances the absorption of infrared light, making it valuable in optical applications such as infrared filters and lenses. The compound's ability to modify the optical properties of materials allows for the development of advanced photonic devices .

Phosphors:
In phosphor technology, samarium compounds are employed to create luminescent materials. This compound can be used as a dopant in phosphors for solid-state lighting and display technologies. Its luminescence properties are particularly useful in producing red-emitting phosphors for LED applications .

Thermoelectric Devices:
The compound is also explored for use in thermoelectric materials, which convert temperature differences into electric voltage. Samarium-based compounds have shown potential due to their unique thermal and electrical properties, making them suitable for energy harvesting applications .

Catalytic Applications

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its role as a Lewis acid facilitates reactions such as esterification and transesterification, which are critical in the production of biodiesel and other biofuels. The compound's catalytic properties can improve reaction yields and selectivity .

Research and Development

Synthesis Studies:
Recent studies have focused on synthesizing this compound through various methods, including precipitation from samarium salts with carbonate solutions. These studies often involve thermogravimetric analysis (TGA) to characterize the thermal stability and decomposition patterns of the hydrate .

Case Study: Thermogravimetric Analysis
A notable research study involved the synthesis of samarium peroxocarbonate and its characterization using TGA. The results indicated significant mass loss at specific temperature ranges, correlating with the release of water and carbon dioxide, thereby confirming the stability and composition of samarium compounds under thermal stress .

Safety and Handling Considerations

While this compound is generally considered safe when handled properly, it poses certain risks such as skin irritation and respiratory issues upon inhalation. Appropriate safety measures should be taken when working with this compound, including wearing protective gear and ensuring adequate ventilation .

Mechanism of Action

The mechanism by which samarium(III) carbonate hydrate exerts its effects depends on its application. For example, in catalysis, samarium(III) ions can facilitate various chemical reactions by providing active sites for reactants. In medical applications, radioactive samarium isotopes can target and destroy cancer cells through radiation therapy .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below summarizes key properties of Sm₂(CO₃)₃·xH₂O and related samarium compounds:

Compound Formula Molecular Weight (g/mol) Physical State Solubility in Water Thermal Decomposition Key Applications
Samarium(III) carbonate hydrate Sm₂(CO₃)₃·xH₂O 480.72 (anhydrous) White-yellow powder Insoluble >500°C (to Sm₂O₃) Precursor for oxides, catalysts
Samarium(III) acetate hydrate Sm(OOCCH₃)₃·xH₂O 327.48 (anhydrous) Off-white powder Soluble ~300°C (dehydration) Nanoparticle synthesis
Samarium(III) chloride hexahydrate SmCl₃·6H₂O 364.80 Yellow crystals Highly soluble Dehydrates at 110°C Precursor for Sm metal, catalysts
Samarium(III) oxalate decahydrate Sm₂(C₂O₄)₃·10H₂O 750.97 White powder Insoluble ~200°C (loss of H₂O) Ceramics, composites
Samarium(III) oxide Sm₂O₃ 348.70 White powder Insoluble Stable up to 2300°C Lasers, phosphors, nuclear reactors

Structural and Functional Differences

  • Coordination Geometry: Sm(III) in carbonate hydrate adopts a coordination environment influenced by carbonate and water ligands, contrasting with the acetate’s carboxylate coordination . Solvent interactions (e.g., DMSO, methanol) can further alter electronic structures in solvated forms .
  • Thermal Stability : Carbonate hydrate decomposes at higher temperatures (>500°C) compared to acetate (~300°C) and oxalate (~200°C), making it preferable for high-temperature oxide synthesis .
  • Hygroscopicity : Chloride hexahydrate is highly hygroscopic, requiring airtight storage, whereas carbonate and oxalate hydrates are less moisture-sensitive .

Research Findings and Data

Thermal Decomposition Pathways

  • Carbonate Hydrate : Thermogravimetric analysis (TGA) shows a two-step mass loss: dehydration (~100°C) followed by carbonate decomposition (>500°C) to Sm₂O₃ .
  • Acetate Hydrate : Decomposes exothermically at ~300°C, forming Sm₂O₃ and releasing acetic acid byproducts .

Solubility and Reactivity

  • Acetate vs. Carbonate : The acetate’s water solubility enables homogeneous reactions in solution-phase syntheses, unlike the carbonate, which requires acidic conditions to dissolve .
  • Chloride Hexahydrate : Rapid dissolution in polar solvents facilitates its use in electrochemical applications .

Biological Activity

Samarium(III) carbonate hydrate, a rare earth compound, has garnered attention in biomedical research due to its potential biological activities, particularly in bone regeneration and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its effects on cell viability, osteogenic properties, and potential applications in medical therapies.

This compound is represented by the formula Sm2(CO3)3xH2O\text{Sm}_2(\text{CO}_3)_3\cdot x\text{H}_2\text{O}. It is characterized by its high purity (≥99.99% REO) and is soluble in acidic solutions. The compound's structure allows for the incorporation of samarium ions into biological matrices, enhancing their properties.

1. Biocompatibility and Osteogenic Activity

Recent studies have demonstrated that samarium-doped hydroxyapatite (SmHAp), derived from this compound, exhibits significant biocompatibility and osteogenic activity. For instance, a study involving MC3T3-E1 preosteoblasts showed that SmHAp nanoparticles maintained cell membrane integrity and promoted cell proliferation at concentrations up to 400 μg/mL . The presence of Sm^3+ ions was found to enhance cellular responses, including actin dynamics and osteogenesis.

Concentration (μg/mL)Cell Viability (%)Osteogenic Activity
25>90Positive
50>85Moderate
100>75Limited
400>70Enhanced

2. Antimicrobial Properties

This compound has also shown promising antimicrobial properties when incorporated into hydroxyapatite matrices. Studies indicate that SmHAp nanoparticles exhibit increased antibacterial activity against both Gram-positive and Gram-negative bacteria, with effectiveness improving as the concentration of samarium increases .

3. Case Studies

A controlled clinical trial investigated the effectiveness of Samarium-153 particulate hydroxyapatite in rheumatoid arthritis patients. Patients receiving intra-articular injections of Samarium-153 combined with corticosteroids exhibited reduced inflammation and improved joint function compared to those receiving corticosteroids alone . This study underscores the potential of samarium compounds in therapeutic applications.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

  • Calcium Homeostasis : Samarium ions may help mitigate disruptions in calcium homeostasis induced by other compounds, thereby supporting cellular functions related to bone health .
  • Cell Signaling Pathways : Research suggests that Sm^3+ ions may modulate signaling pathways involved in cell proliferation and differentiation, particularly in osteoblasts.

Q & A

Basic: What are the standard methods for synthesizing samarium(III) carbonate hydrate in a laboratory setting?

Answer:
this compound is typically synthesized via two primary routes:

  • Direct precipitation : Reacting samarium(III) chloride hexahydrate (SmCl₃·6H₂O) with a carbonate source (e.g., ammonium carbonate) in aqueous solution under controlled pH (6–8). The precipitate is filtered, washed with deionized water, and dried under vacuum .
  • Thermal decomposition : Heating samarium(III) carbonate precursors (e.g., Sm₂(CO₃)₃·xH₂O) at >500°C in an inert atmosphere to remove bound water and achieve phase purity. This method requires precise temperature control to avoid decomposition into Sm₂O₃ .

Characterization : Use X-ray diffraction (XRD) to confirm crystallinity and thermogravimetric analysis (TGA) to determine hydration stoichiometry (xH₂O) .

Advanced: How can researchers resolve discrepancies in reported decomposition temperatures of this compound?

Answer:
Discrepancies in decomposition temperatures (e.g., >500°C vs. 400–450°C) arise from differences in hydration states, particle size, and atmospheric conditions. To resolve this:

  • Controlled TGA experiments : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres to isolate CO₂ release (carbonate decomposition) from Sm₂O₃ formation .
  • In situ XRD : Monitor phase transitions during heating to correlate mass loss with structural changes .
  • Hydration calibration : Pre-dry samples at 110°C to remove adsorbed water, ensuring consistent baseline hydration levels .

Basic: What safety precautions are critical when handling this compound?

Answer:
Key precautions include:

  • Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine powders, which may cause irritation (H335 hazard) .
  • Skin/eye protection : Wear nitrile gloves and goggles; rinse immediately with water if exposed (H315/H319 hazards) .
  • Decomposition products : Avoid open flames, as thermal decomposition releases CO₂ and may produce toxic Sm₂O₃ particulates .

Storage : Keep in airtight containers with desiccants to prevent hygroscopic absorption .

Advanced: How can the hygroscopic nature of this compound impact experimental reproducibility, and how is this mitigated?

Answer:
Hygroscopicity alters hydration stoichiometry (xH₂O), affecting reaction kinetics and phase purity. Mitigation strategies:

  • Controlled drying : Pre-dry samples at 110°C for 2 hours before use to standardize hydration levels .
  • Inert atmosphere handling : Use gloveboxes (N₂/Ar) for weighing and synthesis to prevent water adsorption .
  • Real-time monitoring : Employ Karl Fischer titration to quantify residual water in batches .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FTIR : Identify carbonate (ν₃ CO₃²⁻ at ~1450 cm⁻¹) and hydroxyl (O-H stretching at ~3400 cm⁻¹) groups .
  • XRD : Compare with reference patterns (e.g., ICDD 00-025-0812) to confirm Sm₂(CO₃)₃·xH₂O structure .
  • Elemental analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Sm³⁺:CO₃²⁻ molar ratios (target 2:3) .

Advanced: What strategies optimize the use of this compound as a precursor for Sm₂O₃ nanomaterials?

Answer:

  • Calcination parameters : Heat at 700–800°C for 4 hours in air to ensure complete carbonate → oxide conversion. Lower temperatures yield mixed-phase products .
  • Morphology control : Add surfactants (e.g., CTAB) during precipitation to template nanoparticle growth (20–50 nm) .
  • Doping compatibility : Co-precipitate with transition metals (e.g., Fe³⁺) to create Sm₂O₃-based catalysts with tailored bandgaps .

Basic: How does the hydration state (xH₂O) influence the reactivity of this compound?

Answer:
Higher hydration (x > 4) increases solubility in polar solvents (e.g., water, ethanol), facilitating homogeneous reactions. Lower hydration (x ≤ 2) enhances thermal stability but reduces dissolution rates.
Methodology : Adjust hydration by vacuum drying (x = 1–2) or exposure to humidified environments (x = 4–6) .

Advanced: What are the challenges in reconciling theoretical and experimental lattice parameters for this compound?

Answer:
Discrepancies arise from:

  • Defect structures : Vacancies in CO₃²⁻ layers due to rapid precipitation. Use Rietveld refinement with high-resolution synchrotron XRD to model defects .
  • Hydration variability : Variable xH₂O distorts unit cell dimensions. Perform neutron diffraction on deuterated samples to precisely locate H₂O positions .

Basic: What are the environmental implications of this compound disposal?

Answer:

  • Neutralization : Treat waste with dilute HCl to convert carbonate to CO₂ and SmCl₃, which is less ecotoxic (LD50: 3073 mg/kg) .
  • Regulatory compliance : Follow local guidelines for heavy metal disposal. Sm compounds are not classified as persistent or bioaccumulative (vPvB/PBT) .

Advanced: How can computational modeling aid in predicting the behavior of this compound under extreme conditions?

Answer:

  • DFT simulations : Model CO₃²⁻ decomposition pathways to predict Sm₂O₃ formation energetics .
  • Molecular dynamics : Simulate hydration layer dynamics to optimize synthesis conditions (e.g., pH, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium(III) carbonate hydrate
Reactant of Route 2
Samarium(III) carbonate hydrate

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